molecular formula C21H25BrN2O3 B11391823 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B11391823
M. Wt: 433.3 g/mol
InChI Key: AAQLMSDNAFQARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of a bromophenoxy group, a methoxyphenyl group, and a pyrrolidinyl group attached to an acetamide backbone. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate halogenating agent to form the bromophenoxy intermediate.

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyphenyl with an appropriate halogenating agent to form the methoxyphenyl intermediate.

    Coupling Reaction: The bromophenoxy and methoxyphenyl intermediates are then coupled with a pyrrolidine derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the bromophenoxy group, potentially leading to the formation of phenol derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
  • 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
  • 2-(4-iodophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs. The presence of the bromine atom, for example, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H25BrN2O3

Molecular Weight

433.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]acetamide

InChI

InChI=1S/C21H25BrN2O3/c1-26-18-8-4-16(5-9-18)20(24-12-2-3-13-24)14-23-21(25)15-27-19-10-6-17(22)7-11-19/h4-11,20H,2-3,12-15H2,1H3,(H,23,25)

InChI Key

AAQLMSDNAFQARB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Br)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.